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Compound of Interest

Compound Name: PfDHODH-IN-1

Cat. No.: B3004014

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure,
properties, and biological activity of PFDHODH-IN-1, a known inhibitor of Plasmodium
falciparum dihydroorotate dehydrogenase (PfDHODH). This document is intended to serve as
a valuable resource for researchers engaged in antimalarial drug discovery and development.

Chemical Structure and Physicochemical Properties

PfDHODH-IN-1, with the systematic name 2-cyano-3-cyclopropyl-3-hydroxy-N-[4-
(trifluoromethyl)phenyl]-2-propenamide, is a derivative of A-771726, the active metabolite of the

immunosuppressive drug leflunomide. Its chemical structure and key identifiers are presented
below.

Table 1: Chemical Identifiers for PFDHODH-IN-1
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Identifier Value

2-cyano-3-cyclopropyl-3-hydroxy-N-[4-
IUPAC Name Y yelopropy Y YN
(trifluoromethyl)phenyl]-2-propenamide

Synonyms CCHTFP, PfDHODH Inhibitor 1
CAS Number 183945-55-3[1]
Molecular Formula C14H11F3N202[1]

N#CC(C(NC1=CC=C(C(F)
(F)F)C=C1)=0)=C(C2CC2)O[1]

SMILES

InChl Key IKNOIAXAHSRIGK-UHFFFAOYSA-N[1]

A summary of the available physicochemical and pharmacological properties of PFDHODH-IN-1
is provided in Table 2.

Table 2: Physicochemical and Pharmacological Properties of PFDHODH-IN-1
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Property Value Source
Molecular Weight 296.2 g/mol [1]
XLogP3 3.8 Computed
Hydrogen Bond Donor Count 2 Computed

Hydrogen Bond Acceptor
5 Computed
Count

. DMF: 25 mg/mL, DMSO: 10
Solubility . [1]
mg/mL, Ethanol: 1 mg/mL

Amax 254, 292 nm [1]
ICso (human DHODH) 190 nM [1]
ICso (mouse DHODH) 47 nM [1]
ICso (rat DHODH) 21 nM [1]

Inhibits delayed-type
In Vivo Activity hypersensitivity in mice (30 [1]
mg/kg) and rats (10 mg/kg)

Mechanism of Action and Biological Context

PfDHODH-IN-1 is an inhibitor of dihydroorotate dehydrogenase (DHODH), a crucial enzyme in
the de novo pyrimidine biosynthesis pathway. Plasmodium falciparum, the parasite responsible
for the most severe form of malaria, relies exclusively on this pathway for the synthesis of
pyrimidines, which are essential for DNA and RNA replication. Unlike the parasite, human host
cells can utilize both the de novo and salvage pathways for pyrimidine acquisition. This
dependency makes PfDHODH a prime target for the development of selective antimalarial
drugs.

The enzyme PIDHODH catalyzes the oxidation of dihydroorotate to orotate, a key step in the
production of uridine monophosphate (UMP). Inhibition of PIDHODH by compounds like
PfDHODH-IN-1 disrupts this pathway, leading to a depletion of the pyrimidine pool and
ultimately arresting parasite proliferation.
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Figure 1: De novo pyrimidine biosynthesis pathway in P. falciparum.
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Experimental Protocols
Synthesis of PFDHODH-IN-1 (Adapted from a similar

synthesis)

The following is an adapted synthetic protocol for PFDHODH-IN-1 based on the published
synthesis of a closely related analog. Researchers should optimize conditions for their specific

laboratory setup.
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Step 1: Formation of Cyanoacetamide Intermediate

Cyanoacetic acid
Thionyl chloride

4-(Trifluoromethyl)aniline

Step 2: Acylation

Sodium hydride
Cyclopropanecarbonyl chloride
Dry THF

Acylation

Step 3: Tautomerization to Final Product

automerization

PfDHODH-IN-1
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Figure 2: General synthetic workflow for PFDHODH-IN-1.

Step 1: Synthesis of 2-cyano-N-[4-(trifluoromethyl)phenyllacetamide
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To a solution of cyanoacetic acid in a suitable solvent (e.g., toluene), add thionyl chloride
dropwise at room temperature.

Heat the mixture to reflux for a specified period to form the acid chloride.

Cool the reaction mixture and add 4-(trifluoromethyl)aniline.

Heat the mixture to reflux until the reaction is complete (monitored by TLC).

Cool the reaction mixture, and add water to precipitate the product.

Filter the solid, wash with water, and dry to yield the cyanoacetamide intermediate.

Step 2: Synthesis of 2-cyano-3-cyclopropyl-3-oxo-N-[4-(trifluoromethyl)phenyl]propanamide
Suspend sodium hydride in dry tetrahydrofuran (THF) under an inert atmosphere.

Add a solution of the cyanoacetamide intermediate in dry THF dropwise to the sodium
hydride suspension at 0 °C.

Stir the mixture at room temperature for a specified time.
Cool the mixture to 0 °C and add cyclopropanecarbonyl chloride dropwise.
Allow the reaction to proceed at room temperature until completion (monitored by TLC).

Quench the reaction with water and extract the product with a suitable organic solvent (e.g.,
ethyl acetate).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

Step 3: Purification and Characterization
e The crude product exists in equilibrium with its enol tautomer, PFDHODH-IN-1.

» Purify the product by column chromatography on silica gel using an appropriate eluent
system (e.g., hexane/ethyl acetate gradient).
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o Characterize the final product by *H NMR, 3C NMR, mass spectrometry, and elemental
analysis to confirm its structure and purity.

PfDHODH Enzyme Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of compounds
against PfDHODH.
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Prepare Assay Buffer, Enzyme, Substrates, and Inhibitor Solutions

'

Dispense Serial Dilutions of PfDHODH-IN-1 into 96-well Plate

l

Add PfDHODH Enzyme to Wells

:

Pre-incubate Enzyme and Inhibitor

'

Add Dihydroorotate and Decylubiquinone

l

Add DCIP (Indicator)

:

Incubate at Room Temperature

:

Measure Absorbance at 600 nm

'

Calculate % Inhibition and Determine IC50
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Figure 3: Workflow for a typical PIDHODH enzyme inhibition assay.
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Materials:

Recombinant PfDHODH enzyme

Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NacCl, 10% glycerol, 0.05% Triton X-100

L-dihydroorotate (substrate)

Decylubiquinone (co-substrate)

2,6-dichloroindophenol (DCIP) (indicator dye)

PfDHODH-IN-1 stock solution in DMSO

96-well microplates

Microplate reader

Procedure:

Prepare serial dilutions of PFDHODH-IN-1 in the assay buffer.

Add the diluted inhibitor solutions to the wells of a 96-well plate. Include control wells with
buffer and DMSO only.

Add the PIDHODH enzyme solution to each well and pre-incubate for a specified time (e.qg.,
10 minutes) at room temperature.

Initiate the reaction by adding a mixture of L-dihydroorotate and decylubiquinone.

Immediately add DCIP to each well. The reduction of DCIP by the enzyme reaction leads to
a decrease in absorbance at 600 nm.

Incubate the plate at room temperature for a defined period (e.g., 20 minutes).

Measure the absorbance at 600 nm using a microplate reader.

Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO
control.
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o Determine the ICso value by plotting the percent inhibition against the logarithm of the
inhibitor concentration and fitting the data to a dose-response curve.

In Vitro Antimalarial Activity Assay (SYBR Green I-
based)

This assay determines the efficacy of PFDHODH-IN-1 against the blood stages of P. falciparum
in culture.

Materials:

P. falciparum culture (e.g., 3D7 strain) synchronized to the ring stage

e Human red blood cells

o Complete culture medium (RPMI 1640 with L-glutamine, HEPES, hypoxanthine, NaHCOs,
and AlbuMAX 11)

o PfDHODH-IN-1 stock solution in DMSO

e SYBR Green | nucleic acid stain

e Lysis buffer (e.g., Tris buffer with saponin, Triton X-100, and EDTA)

e 96-well microplates

e Fluorescence plate reader

Procedure:

Prepare serial dilutions of PFDHODH-IN-1 in complete culture medium.

Add the diluted compound to a 96-well plate.

Add the parasite culture (typically at 0.5% parasitemia and 2% hematocrit) to each well.

Incubate the plate for 72 hours under standard culture conditions (37 °C, 5% COz, 5% Oz,
90% Nz2).
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 After incubation, lyse the red blood cells by adding lysis buffer containing SYBR Green | to
each well.

 Incubate the plate in the dark at room temperature for 1 hour.

e Measure the fluorescence using a microplate reader (excitation ~485 nm, emission ~530
nm).

o Calculate the percentage of parasite growth inhibition for each concentration compared to
the DMSO control.

o Determine the ECso value by plotting the percent inhibition against the logarithm of the
compound concentration and fitting the data to a dose-response curve.

Conclusion

PfDHODH-IN-1 serves as a valuable research tool for studying the inhibition of dihydroorotate
dehydrogenase and its downstream effects on pyrimidine biosynthesis. Its activity against
DHODH from multiple species, including the malaria parasite, underscores the potential of
targeting this enzyme for therapeutic intervention. The experimental protocols provided in this
guide offer a starting point for the synthesis, characterization, and biological evaluation of this
and related compounds. Further research into the structure-activity relationships of PfDHODH
inhibitors will be crucial for the development of novel and effective antimalarial agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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